

# Technical Guide: The Impact of SR10067 on Sleep Architecture and Wakefulness

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SR10067   |           |
| Cat. No.:            | B15608826 | Get Quote |

Audience: Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**SR10067** is a potent, selective, and brain-penetrant synthetic agonist for the nuclear receptors REV-ERB $\alpha$  and REV-ERB $\beta$ .[1] These receptors are integral components of the core molecular clock machinery that governs circadian rhythms. Pharmacological activation of REV-ERB by **SR10067** has been demonstrated to significantly modulate sleep architecture and promote wakefulness in preclinical models. This document provides a comprehensive technical overview of the effects of **SR10067** on sleep, detailing its mechanism of action, summarizing key quantitative findings, and outlining the experimental protocols used in its evaluation.

# **Core Mechanism of Action: REV-ERB Agonism**

**SR10067** exerts its effects by binding to and activating the REV-ERBα and REV-ERBβ nuclear receptors.[1] In the canonical circadian clock, the transcriptional activators CLOCK and BMAL1 drive the expression of Period (Per) and Cryptochrome (Cry) genes, as well as the Rev-erb genes. The PER and CRY proteins then translocate to the nucleus to inhibit CLOCK/BMAL1 activity, forming a negative feedback loop.

REV-ERB $\alpha/\beta$  acts as a key transcriptional repressor in an accessory loop. By binding to ROR response elements (ROREs) in the promoters of target genes, including Bmal1, REV-ERB $\alpha/\beta$  represses their transcription.[2] **SR10067**, as a REV-ERB agonist, enhances this repressive activity, leading to a decrease in the expression of REV-ERB target genes. This modulation of



the core clock machinery is the primary mechanism through which **SR10067** influences the sleep-wake cycle.[3][4]



Click to download full resolution via product page

**Caption:** REV-ERB signaling pathway modulated by **SR10067**.

## **Effects on Sleep Architecture and Wakefulness**

Administration of **SR10067** in mice leads to a pronounced increase in wakefulness and a corresponding reduction in both slow-wave sleep (SWS) and rapid eye movement (REM) sleep.[3][5][6] This effect is particularly evident when the compound is administered during the animal's typical sleep period.

## **Quantitative Analysis of Sleep Parameters**

The primary study by Banerjee et al. (2014) demonstrated that a single intraperitoneal injection of **SR10067** significantly altered sleep patterns in mice. The effects observed were similar to those of other REV-ERB agonists, SR9009 and SR9011.[3]



| Parameter                 | Treatment Group                    | Observation                                                                     | Reference |
|---------------------------|------------------------------------|---------------------------------------------------------------------------------|-----------|
| Wakefulness               | SR10067 (30 mg/kg,<br>i.p. at ZT6) | Significant increase following injection.                                       | [3]       |
| Slow-Wave Sleep<br>(SWS)  | SR10067 (30 mg/kg,<br>i.p. at ZT6) | Significant reduction; increased number of episodes with decreased duration.    | [3]       |
| REM Sleep                 | SR10067 (30 mg/kg,<br>i.p. at ZT6) | Significant reduction; decreased number of episodes and shorter duration.       | [3]       |
| Locomotor Activity        | SR10067 (30 mg/kg,<br>i.p. at ZT6) | Increased movement consistent with increased wakefulness.                       | [3]       |
| Wheel Running<br>Activity | SR10067 (various<br>doses)         | Dose-dependent reduction in nocturnal wheel running activity (ED50 = 20 mg/kg). | [3]       |

# **Experimental Protocols**

The following methodologies are based on the key in-vivo pharmacology studies assessing the impact of **SR10067** on sleep.

#### **Animal Models**

- Species: Mouse (e.g., C57BL/6J)[1]
- Housing: Maintained under a standard 12-hour light:12-hour dark cycle (LD 12:12) with ad libitum access to food and water. Zeitgeber Time (ZT) 0 corresponds to the time of lights on, and ZT12 corresponds to lights off.

# **Compound Administration**



- Compound: SR10067
- Formulation: Dissolved in a vehicle such as a mixture of Cremophor EL, DMSO, and saline.
  [5]
- Dosage: 30 mg/kg for sleep studies; various doses for locomotor activity studies.[1][3]
- Route of Administration: Intraperitoneal (i.p.) injection.[1]
- Timing: Injections were typically performed at ZT6, which is midday during the light phase when mice are normally asleep.[3]

#### **Sleep-Wake Monitoring (EEG/EMG)**

Electroencephalography (EEG) and electromyography (EMG) are the gold standards for assessing sleep states in rodents.

- Surgical Implantation: Mice are anesthetized, and EEG screw electrodes are implanted into the skull over the frontal and parietal cortices. EMG wire electrodes are inserted into the nuchal muscles to record muscle tone.
- Recovery: Animals are allowed a recovery period of 7-10 days post-surgery before baseline recordings begin.[7]
- Data Acquisition: EEG/EMG signals are recorded continuously. The signals are amplified, filtered, and digitized for analysis.
- Vigilance State Scoring: Recordings are manually or semi-automatically scored in epochs (e.g., 10-second intervals) into three states:
  - Wakefulness: Characterized by low-amplitude, high-frequency EEG and high EMG activity.
  - SWS (NREM Sleep): Characterized by high-amplitude, low-frequency (delta) EEG activity and low EMG activity.
  - REM Sleep: Characterized by a low-amplitude, high-frequency (theta) EEG and muscle atonia (lowest EMG activity).





Click to download full resolution via product page

**Caption:** Experimental workflow for assessing **SR10067**'s effect on sleep.



# **Summary and Implications for Drug Development**

**SR10067** robustly promotes wakefulness and suppresses both SWS and REM sleep by pharmacologically activating the nuclear receptors REV-ERB $\alpha$  and REV-ERB $\beta$ .[3][6] Its mechanism of action, directly targeting a core component of the molecular clock, highlights the therapeutic potential of modulating circadian machinery to treat disorders of sleep and wakefulness.

The data indicate that REV-ERB agonists could be valuable for conditions requiring enhanced alertness, such as shift work sleep disorder or jet lag.[8] However, the profound suppression of essential sleep stages like SWS and REM necessitates careful consideration of the long-term consequences and the therapeutic window for such compounds. Further research, including studies in non-human primates and eventually human clinical trials, would be required to fully elucidate the safety and efficacy profile of targeting the REV-ERB pathway for sleep-wake regulation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Targeting of the Mammalian Clock Regulates Sleep Architecture and Emotional Behavior PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological targeting of the mammalian clock regulates sleep architecture and emotional behaviour: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological targeting of the mammalian clock regulates sleep architecture and emotional behaviour PubMed [pubmed.ncbi.nlm.nih.gov]



- 7. The Circadian Clock Mutation Alters Sleep Homeostasis in the Mouse PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Technical Guide: The Impact of SR10067 on Sleep Architecture and Wakefulness]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608826#sr10067-s-effect-on-sleep-architecture-and-wakefulness]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com